
(E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is a compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Mitigation of Acrylamide and Furan in Food
Acrylamide, along with furanic compounds like furan and 5-hydroxymethylfurfural (HMF), are toxic substances formed in heat-treated foods. Research has focused on their formation mechanisms, toxicity, and detection methods. Strategies to reduce their levels in food, thereby decreasing consumer intake, include the use of asparaginase and thermal input reduction techniques. These interventions are essential for improving food safety and reducing potential health risks associated with these compounds (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Transformation under Camps Cyclization Conditions
N-(2-Acylaryl)benzamides and their analogs, including those with furan and thiophene substituents, undergo Camps cyclization, yielding various heterocyclic compounds. This process demonstrates the reactivity and potential for synthesizing complex molecules with applications in pharmaceuticals and materials science (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
SARS Coronavirus Helicase Inhibition
A novel chemical compound, closely related to the specified acrylamide derivative, was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery opens avenues for developing new therapeutic agents against coronaviruses by targeting the viral replication mechanism (Lee, Cho, Ahn, Jung, & Jeong, 2017).
Intramolecular Cyclization for Heterocyclic Compounds
Research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the specified compound, has shown that they undergo intramolecular cyclization to form various dihydrothiopyrano and dihydrothieno derivatives. These reactions contribute to the synthesis of novel organic compounds with potential applications in drug development and materials science (Pevzner, 2021).
Propiedades
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-16(6-5-14-3-2-10-23-14)18-12-17(20,13-7-9-21-11-13)15-4-1-8-22-15/h1-11,20H,12H2,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZYEHMJOUKQJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


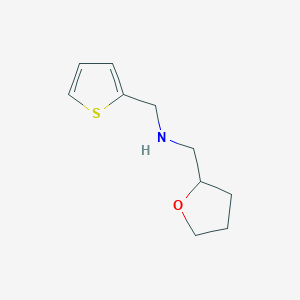
![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)
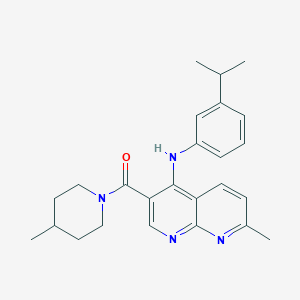
![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)
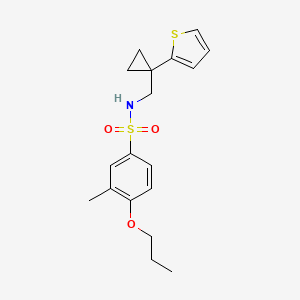

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea](/img/structure/B2967414.png)
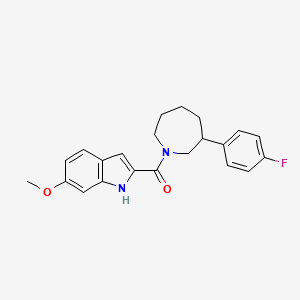
![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967420.png)
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)
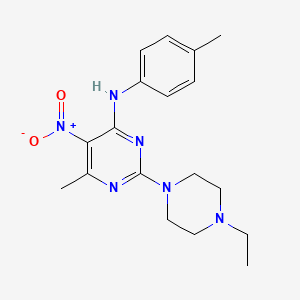

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2967427.png)